5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
CAS No.: 1105190-01-9
Cat. No.: VC2914176
Molecular Formula: C16H10BrF3N2OS
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol - 1105190-01-9](/images/structure/VC2914176.png)
Specification
CAS No. | 1105190-01-9 |
---|---|
Molecular Formula | C16H10BrF3N2OS |
Molecular Weight | 415.2 g/mol |
IUPAC Name | 4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C16H10BrF3N2OS/c17-11-3-1-10(2-4-11)14-9-21-15(24)22(14)12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,24) |
Standard InChI Key | HXBDCVQRERZWAX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is characterized by its complex molecular architecture consisting of two aromatic rings attached to an imidazole core with a thiol group. The key structural elements include:
-
An imidazole ring serving as the central heterocyclic core
-
A 4-bromophenyl group at position 5 of the imidazole ring
-
A 4-(trifluoromethoxy)phenyl group at position 1 of the imidazole ring
-
A thiol (-SH) functional group at position 2 of the imidazole ring
Table 1 summarizes the key identification parameters for this compound.
Parameter | Value |
---|---|
Chemical Formula | C16H10BrF3N2OS |
Molecular Weight | 415.23 g/mol |
IUPAC Name | 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol |
Alternate Name | 4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Physical State | Solid |
Color | Off-white to pale yellow |
Physical and Chemical Properties
The physical and chemical properties of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol are influenced by its functional groups and structural features. The presence of trifluoromethoxy group enhances lipophilicity, while the thiol group contributes to its reactivity.
Table 2 highlights the key physical and chemical properties of this compound.
Property | Characteristic |
---|---|
Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol |
Melting Point | 175-180°C (approximate range) |
Appearance | Crystalline solid |
Stability | Stable under normal conditions; sensitive to oxidation |
LogP (estimated) | 4.3-4.8 (indicating high lipophilicity) |
pKa (thiol group) | Approximately 8.5-9.0 |
The compound exhibits specific chemical reactivity due to its functional groups:
-
The thiol group can participate in redox reactions, alkylation, and metal complexation
-
The bromophenyl moiety can engage in coupling reactions (such as Suzuki and Stille couplings)
-
The trifluoromethoxy group enhances lipophilicity and biological activity
-
The imidazole ring is crucial for interaction with biological targets
Synthesis Methods
General Synthetic Routes
The synthesis of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. Several approaches have been documented for preparing imidazole derivatives with similar structures .
Cyclization Approach
One common synthetic route involves the cyclization of appropriate precursors to form the imidazole ring followed by functionalization at specific positions. The process generally begins with the reaction between a suitably substituted α-bromoketone and a thiourea derivative .
Sulfur Transfer Reaction
An alternative approach employs a sulfur-transfer reaction followed by functionalization. This method utilizes 2-unsubstituted imidazole N-oxides as starting materials, which undergo sulfur transfer and subsequent reactions to introduce the thiol functionality .
Table 3 summarizes the key synthetic approaches for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol:
Synthetic Approach | Key Reagents | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Cyclization method | α-bromoketone, thiourea derivatives | Basic conditions, organic solvents, 60-80°C | 70-85 | Single-step imidazole formation |
N-oxide route | Imidazole N-oxides, sulfur transfer agents | DCM, RT, followed by functionalization | 80-90 | High regioselectivity |
Thiosemicarbazone approach | Salicylaldehyde thiosemicarbazones | Multi-step, various conditions | 65-75 | Versatile intermediate formation |
One-pot telescoping | 2-unsubstituted imidazole N-oxides, Togni reagent | DCM, RT, 2h, then MeOH/HCl, -30°C | 83-91 | Efficient one-pot procedure |
Detailed Synthesis Protocol
A specific one-pot telescoping synthesis protocol for similar imidazole derivatives involves:
-
Reaction of 2-unsubstituted imidazole N-oxide with 2,2,4,4-tetramethyl-3-thioxocyclobutanone in DCM at room temperature for 2 hours
-
Removal of solvent in vacuo
-
Dissolution of the residue in MeOH/HCl (saturated) and cooling to -30°C
-
Addition of trifluoromethylating agent (such as Togni reagent)
This method is particularly efficient as it combines sulfur-transfer and functionalization steps in one pot, delivering the target compound in high yields (83-91%) .
Analytical Characterization
Spectroscopic Data
Characterization of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol and related compounds typically employs various spectroscopic techniques. The following data represent characteristic spectral features expected for this compound based on similar structures .
Table 4: Spectroscopic data for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Spectroscopic Method | Key Features | Characteristic Signals |
---|---|---|
1H NMR (600 MHz, CDCl3) | Aromatic protons, imidazole C-H | δ 7.2-7.8 (m, aromatic protons), 6.8-7.0 (s, imidazole C-H), 11.5-12.0 (s, thiol -SH) |
13C NMR (151 MHz, CDCl3) | Carbon signals for aromatic rings, imidazole core | δ 125-140 (aromatic carbons), 120-135 (imidazole carbons), 160-165 (C=S) |
19F NMR (565 MHz, CDCl3) | Trifluoromethoxy group | δ -57 to -59 (s, OCF3) |
IR (neat) | Characteristic functional group vibrations | ν 3100-3200 (N-H), 1200-1250 (C=S), 1530-1550 (C=N), 1100-1200 (C-F) cm-1 |
Mass Spectrometry (ESI) | Molecular ion and fragmentation pattern | m/z 415 [M+H]+, fragmentation showing loss of bromine |
X-ray Crystallography
X-ray crystallographic studies of similar imidazole derivatives have confirmed their molecular structures and provided valuable insights into their three-dimensional arrangements and intermolecular interactions. Such analyses typically reveal the planar nature of the imidazole ring and the spatial orientation of the attached aromatic rings .
Biological Activities and Applications
Biological Activity | Structural Features Contributing | Potential Mechanism of Action |
---|---|---|
Antimicrobial | Imidazole core, halogenated aromatic rings | Inhibition of ergosterol biosynthesis, membrane disruption |
Antifungal | Imidazole-thiol moiety | Inhibition of lanosterol 14-α-demethylase |
Anticancer | Bromophenyl, trifluoromethoxy groups | Enzyme inhibition, interference with cellular signaling pathways |
Anti-inflammatory | Imidazole scaffold | Inhibition of inflammatory mediators |
Antiviral | Thiol functionality, halogenated substituents | Interaction with viral proteins and enzymes |
Studies on related imidazole derivatives have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar to nanomolar range against several cancer cell lines .
Structure-Activity Relationships
The biological activity of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is strongly influenced by its structural components:
-
The bromophenyl group at position 5 enhances binding affinity to target molecules
-
The trifluoromethoxy substituent at position 4 increases lipophilicity, improving cell membrane permeability
-
The imidazole ring serves as a crucial pharmacophore for interaction with biological targets
-
The thiol group at position 2 contributes to metal chelation and redox activity
Modifications to these structural elements can significantly impact the compound's biological activities. For example, replacing the bromophenyl group with other aromatic systems or altering the position of the trifluoromethoxy group can modulate potency and selectivity .
Chemical Reactivity and Transformations
Reactivity of Functional Groups
The diverse functional groups present in 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol contribute to its rich chemical reactivity, enabling various transformations .
Thiol Group Reactions
The thiol functionality at position 2 of the imidazole ring can participate in several reactions:
-
Oxidation to disulfides under mild oxidizing conditions
-
Alkylation with alkyl halides to form thioethers
-
Reaction with electrophilic trifluoromethylating agents to form trifluoromethylthioethers
-
Metal coordination to form complexes with various transition metals
Bromophenyl Group Transformations
The bromine substituent on the phenyl ring serves as a valuable handle for further functionalization:
-
Cross-coupling reactions (Suzuki, Stille, Negishi) to introduce new carbon-carbon bonds
-
Metal-halogen exchange followed by electrophilic trapping
-
Buchwald-Hartwig amination to introduce nitrogen-containing groups
Derivatization Strategies
Several strategies have been employed to create derivatives of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with enhanced properties or targeted functions .
Table 6: Key derivatization strategies for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Derivatization Strategy | Reaction Conditions | Product Type | Application |
---|---|---|---|
S-Alkylation | Alkyl halides, base, RT-50°C | Thioethers | Enhanced bioavailability |
Amide formation | Alkyl haloacetamides, base | Thioacetamides | Targeted binding to proteins |
Metal complexation | Metal salts, mild conditions | Metal complexes | Enhanced biological activity |
S-Trifluoromethylation | Togni reagent, -30°C | CF3-thioethers | Increased lipophilicity |
An example of such derivatization is the synthesis of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, which incorporates an acetamide moiety through the thiol group .
Comparative Analysis with Related Compounds
The structural and functional properties of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol can be better understood through comparison with related compounds .
Table 7: Comparison of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with related compounds
Compound | Structural Differences | Molecular Weight | Notable Properties |
---|---|---|---|
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | Reference compound | 415.23 g/mol | Balanced lipophilicity and reactivity |
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol | Trifluoromethyl instead of trifluoromethoxy, at position 3 | 399.2 g/mol | Increased lipophilicity, altered binding profile |
5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | Methyl instead of bromine on phenyl ring | 350.34 g/mol | Reduced molecular weight, different reactivity |
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Addition of N-(p-tolyl)acetamide on thiol | 562.4 g/mol | Enhanced protein binding, improved solubility |
These structural variations can significantly impact physicochemical properties, reactivity patterns, and biological activities, providing opportunities for developing compounds with optimized profiles for specific applications .
Future Research Directions
Expanding Synthetic Methodologies
Future research on 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol could focus on developing more efficient, environmentally friendly synthetic routes. Potential areas for improvement include:
-
Green chemistry approaches using environmentally benign reagents and solvents
-
Flow chemistry methods for continuous production with improved efficiency
-
Catalyst development for more selective and mild reaction conditions
-
One-pot multi-component reactions to streamline the synthesis process
Exploring New Applications
The unique structural features of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol position it for exploration in various applications beyond traditional medicinal chemistry:
-
Development as a building block for more complex pharmaceutical candidates
-
Utilization in materials science for creating functional materials
-
Application in catalysis, particularly as ligands for transition metal catalysts
Comprehensive Biological Evaluation
A systematic evaluation of the biological activities of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol would provide valuable insights into its therapeutic potential:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume